molecular formula C20H8Br4O5 B080284 Tetrabromofluorescein CAS No. 15086-94-9

Tetrabromofluorescein

Cat. No. B080284
CAS RN: 15086-94-9
M. Wt: 647.9 g/mol
InChI Key: DBZJJPROPLPMSN-UHFFFAOYSA-N
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Description

Tetrabromofluorescein is an organobromine compound . It is functionally related to a fluorescein .


Synthesis Analysis

A two-step strategy has been designed to eliminate nonbiodegradable and toxic fluorescent dyes from wastewater with high efficiency and good quality . The electron and hole exhibit “fast generation and slow coupling” by using the new technique via electrolytic discharge plasma (EDP) combined with a core-shell structure Au@SiO 2 nanocatalyst for dyes degradation in wastewater .


Molecular Structure Analysis

The molecular formula of Tetrabromofluorescein is C20H8Br4O5 .


Chemical Reactions Analysis

The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .


Physical And Chemical Properties Analysis

Tetrabromofluorescein is a solid at 20 degrees Celsius . Its molecular weight is 647.9 g/mol . A theoretical analysis, based on density functional theory, has been carried out on the electronic properties of eosin yellowish (2′,4′,5′,7′-tetrabromofluorescein), a dye used for photovoltaic applications .

Scientific Research Applications

Luminescence Behavior

Tetrabromofluorescein (TBF), along with diiodofluorescein, exhibits significant luminescence behavior, including solid surface room temperature phosphorescence (SS-RTP) and room temperature fluorescence (RTF). These compounds show the strongest luminescence intensities in alkaline solutions. The RTP lifetime of TBF is in the range of 130-140 ms, and the RTP and RTF polarization was observed to be in the range of 0.01-0.05. This has led to the establishment of analytical methods using SS-RTP and RTF for these compounds (Wei et al., 2004).

Interaction with DNA

TBF's interaction with DNA has been explored through fluorescence and SS-RTP studies. The effect of ion strength and ethanol on the fluorescence spectra of TBF, both in the presence and absence of DNA, was investigated. This research revealed that TBF’s fluorescence is quenched differently in the presence and absence of DNA, indicating a specific interaction mode between TBF and DNA (W. Bian et al., 2006).

Binding with Bovine Serum Albumins

The binding reaction between TBF and bovine serum albumins (BSA) in aqueous solution was studied using fluorescence and ultraviolet-visible absorption spectra. This study indicated that the binding sites and the equilibrium constant of the reaction could be quantified, providing insights into the molecular interactions of TBF in biological systems (D. Chuan, 2006).

Spectral Behavior and Nucleic Acid Interaction

The spectral characteristics of TBF were further studied along with other fluorescent dyes. This research explored how factors like pH, paper substrate, and drying conditions affect luminescence. TBF's interaction with nucleic acids was observed to influence the intensity of both fluorescence and phosphorescence (Li et al., 2007).

Molecular Absorption Spectrometric Determination of Protein

TBF has been utilized as a spectrometric probe in the molecular absorption spectrometric determination of protein. In a citric acid-Na_2HPO_4 buffer solution, TBF binds with BSA, which can be detected and quantified spectrometrically, demonstrating TBF's utility in protein analysis (Zhuang, 2004).

Safety And Hazards

Tetrabromofluorescein may cause an allergic skin reaction . It causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Future Directions

The use of fluorescein derivatives, bearing heavy halogen atoms (Br or I) on a benzoic acid group, using photoinitiated free-radical polymerization has been demonstrated . The location of the heavy halogen atoms was crucial in the photocatalytic performance of fluorescein derivatives .

properties

IUPAC Name

2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8Br4O5/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20/h1-6,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZJJPROPLPMSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8Br4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17372-87-1 (Parent)
Record name D & C Red No. 21
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DSSTOX Substance ID

DTXSID3044590
Record name 2',4',5',7'-Tetrabromofluorescein
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Molecular Weight

647.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4',5',7'-Tetrabromofluorescein

CAS RN

15086-94-9
Record name Red 21
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2',4',5',7'-tetrabromo-3',6'-dihydroxy-
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Record name 2',4',5',7'-Tetrabromofluorescein
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Record name 2-(3,6-dihydroxy-2,4,5,7-tetrabromoxanthen-9-yl)-benzoic acid
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Record name 2',4',5',7'- TETRABROMOFLUORESCEIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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